molecular formula C20H16O4 B11609559 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11609559
M. Wt: 320.3 g/mol
InChI Key: MIMDFQORCOFNTL-UHFFFAOYSA-N
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Description

This compound is a derivative of dihydroquinoline, featuring a phenyl(phenylsulfanyl)acetate substituent at the 6-position of the quinoline ring. Its chemical structure includes two methyl groups at the 2- and 4-positions of the dihydroquinoline backbone, contributing to its steric and electronic properties.

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

5-ethyl-3-(4-methoxyphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C20H16O4/c1-3-12-8-20(21)24-19-10-18-16(9-15(12)19)17(11-23-18)13-4-6-14(22-2)7-5-13/h4-11H,3H2,1-2H3

InChI Key

MIMDFQORCOFNTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions

    Preparation of Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative. This step often requires acidic or basic conditions to facilitate the cyclization.

    Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Research indicates that 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one exhibits significant biological activities, including:

1. Anti-inflammatory Activity

  • The compound has been shown to inhibit pro-inflammatory cytokines in cellular models. Studies suggest that modifications at specific positions can enhance its anti-inflammatory effects. For instance, in vitro studies demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound.

2. Anticancer Properties

  • Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. Notably, a case study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

3. Antimicrobial Activity

Case Study 1: Anti-inflammatory Effects on RAW 264.7 Macrophages

Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Case Study 2: Anticancer Activity on MCF-7 Cells

Objective: Evaluate the effects on MCF-7 breast cancer cells.
Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
Findings: The compound significantly reduced cell viability in a dose-dependent manner.

Mechanism of Action

The mechanism of action of 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The available evidence lacks explicit data on 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenyl(phenylsulfanyl)acetate, but it references structurally related compounds (e.g., esters, glycols, and substituted quinolines). Below is a comparative analysis based on functional groups and applications:

Table 1: Key Properties of Analogous Compounds

Compound Name CAS Number Functional Groups Common Applications References
2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate 25265-77-4 Diol ester, branched alkyl chains Coalescent in paints, plasticizer
3-Hydroxy-2,2,4-trimethylpentyl isobutyrate Not specified Hydroxy ester, branched structure Polymer stabilizer
Target compound Not provided Dihydroquinoline, sulfanyl acetate Likely stabilizer or intermediate N/A

Key Observations:

Structural Differences: The target compound contains a dihydroquinoline core, unlike the glycol esters (e.g., Texanol) in the evidence. This aromatic system may enhance UV stability or electronic interactions in polymers .

Performance in Applications: Texanol and similar glycol esters are widely used in coatings due to their low volatility and compatibility with resins . The target compound’s larger aromatic structure may reduce volatility but increase hydrophobicity, limiting its use in aqueous systems. Compared to hydroxy esters (e.g., 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate), the dihydroquinoline derivative may exhibit superior thermal stability but lower solubility in polar solvents .

Synthetic Challenges: The synthesis of the target compound likely requires multi-step reactions (e.g., Friedel-Crafts alkylation, esterification), whereas Texanol is produced via simpler esterification of diols and acids .

Biological Activity

5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic compound that belongs to the class of furochromones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is C21H18O4C_{21}H_{18}O_{4} with a molecular weight of approximately 334.37 g/mol. The compound features a furochromone core structure, which is characterized by its fused ring system that contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that furochromones exhibit significant antimicrobial properties. A study focusing on various flavonoid compounds, including those similar to 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one, demonstrated their effectiveness against a range of pathogens. The minimum inhibitory concentration (MIC) values for these compounds were reported to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Microorganism MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Candida albicans30

These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.

2. Antioxidant Activity

Furochromones are also recognized for their antioxidant capabilities. Studies have shown that compounds with similar structures can scavenge free radicals effectively. The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Preliminary data indicate that 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one may exhibit notable antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

3. Anticancer Properties

Emerging research suggests that furochromones may have anticancer potential. Compounds structurally related to 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

In vitro studies have indicated that these compounds can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), showcasing their potential as therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activities of furochromone derivatives:

  • Antimicrobial Efficacy : A study highlighted the antimicrobial effects of flavonoids derived from plant extracts against resistant strains of bacteria and fungi, indicating the potential application of furochromones in treating infections caused by these pathogens .
  • Antioxidant Potential : Research on similar compounds demonstrated significant scavenging activity against free radicals, suggesting a protective role against cellular damage .
  • Cancer Cell Growth Inhibition : In vitro experiments showed that certain furochromone derivatives could significantly reduce the viability of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Q & A

Q. What are the key structural features and nomenclature of 5-ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one?

Answer: The compound belongs to the coumarin family, specifically a psoralen derivative. Its core structure consists of a fused furanocoumarin system (7H-furo[3,2-g]chromen-7-one) with:

  • A 5-ethyl substituent on the coumarin backbone.
  • A 4-methoxyphenyl group at position 3.

Q. Nomenclature :

  • IUPAC name: 5-Ethyl-3-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one.
  • Molecular formula: C20_{20}H16_{16}O4_4 (derived from similar compounds in ).
  • The numbering follows coumarin conventions, with the furan ring fused at positions 3 and 2 of the chromenone system .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Answer: Key techniques include:

Method Application Example from Literature
X-ray Diffraction Determines crystal structure and bond geometries.Used for a psoralen derivative in .
IR/Raman Spectroscopy Identifies functional groups (e.g., C=O, ethers) and vibrational modes.Applied in for similar compounds.
UV/VIS Spectroscopy Analyzes electronic transitions and π-conjugation effects.Used in for psoralen derivatives.
NMR (1H/13C) Assigns proton and carbon environments (e.g., ethyl, methoxy groups).Implied via structural analogs in .

For computational validation, Density Functional Theory (DFT) and MP2 methods are employed to predict vibrational spectra and optimize geometries .

Q. How is this compound synthesized or isolated from natural sources?

Answer:

  • Isolation : Found in plants like Aegle marmelos () via chromatographic techniques (e.g., HPLC, column chromatography) .
  • Synthesis : Likely involves:
    • Coumarin core formation via Pechmann or Perkin reactions.
    • Electrophilic substitution at position 3 (e.g., Friedel-Crafts alkylation for 4-methoxyphenyl addition).
    • Ethylation at position 5 using alkyl halides or cross-coupling reactions.
      Refer to for synthetic routes of analogous coumarins.

Advanced Research Questions

Q. How do substituents at position 3 (e.g., 4-methoxyphenyl) influence bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Position 3 modifications are critical for target binding. For example, and show that psoralen derivatives with electrophilic warheads at position 3 exhibit immunoproteasome inhibition (β5i subunit).
    • The 4-methoxyphenyl group may enhance lipophilicity and π-π stacking with hydrophobic enzyme pockets, improving binding affinity compared to smaller substituents .
  • Experimental Design : Compare inhibition assays (e.g., proteasome activity in cell lysates) between derivatives with varying substituents.

Q. What computational methods are used to study its molecular interactions?

Answer:

  • Docking Studies : Predict binding modes with targets (e.g., immunoproteasome, kinases). used AutoDock/Vina for coumarins binding to GluR2 .
  • Molecular Dynamics (MD) : Simulate protein-ligand stability over time (e.g., RMSD analysis in ).
  • Quantum Mechanics : DFT and NBO analysis () calculate charge distribution and orbital interactions.
  • ADME Prediction : Tools like SwissADME () assess drug-likeness and BBB penetration .

Q. How can researchers resolve contradictions in reported bioactivities?

Answer:

  • Case Study : notes that psoralen derivatives with oxathiazolone warheads at position 3 are less active than other analogs. Contradictions may arise from:
    • Experimental Variability : Assay conditions (e.g., enzyme concentration, incubation time).
    • Substituent Effects : Steric hindrance from the 4-methoxyphenyl group vs. smaller moieties.
  • Resolution :
    • Standardize assays (e.g., IC50 under identical conditions).
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    • Validate with in vivo models (e.g., ’s antidiabetic rat studies) .

Q. What in vivo models evaluate its pharmacological potential?

Answer:

  • Antidiabetic Models :
    • Alloxan/Streptozotocin-Induced Diabetic Rats : Measure blood glucose, HbA1c, and AGEs (). Doses range from 150–500 mg/kg, administered orally for 14–60 days.
    • Outcome Parameters : Serum lipid profiles, insulin sensitivity, and pancreatic histology .
  • Neuroprotective Models :
    • Kinase Inhibition : Target GSK-3β () using transgenic Alzheimer’s models.
    • Dosing : Typically 10–50 mg/kg intraperitoneally, with behavioral tests (e.g., Morris water maze).

Q. How is chromatographic separation optimized for this compound in complex mixtures?

Answer:

  • HPLC Conditions :
    • Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of acetonitrile/water (0.1% formic acid).
    • Detection: UV at 254–310 nm ().
  • Validation : Calibration curves (linearity R2^2 > 0.99) and spike-recovery tests ().

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